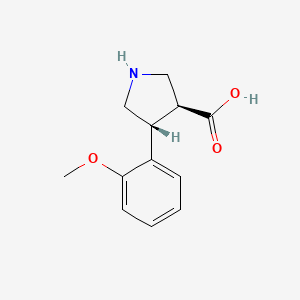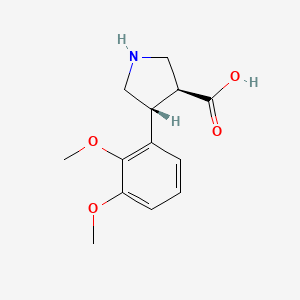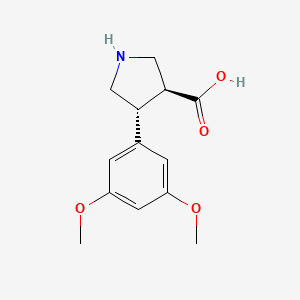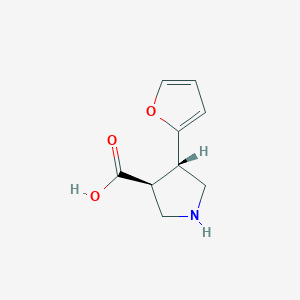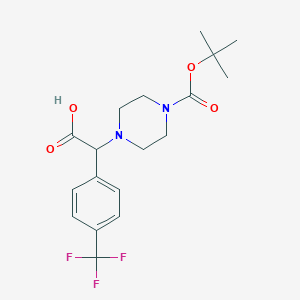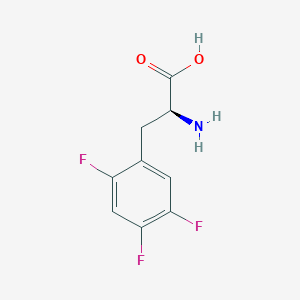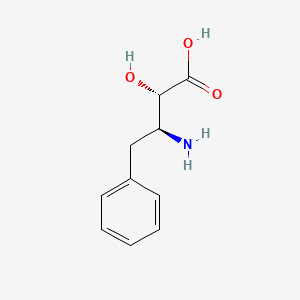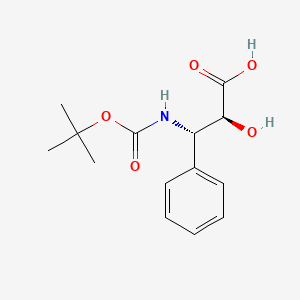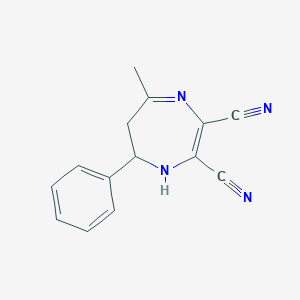
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Vue d'ensemble
Description
The compound of interest, 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile, is a diazepine derivative, which is a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. Diazepines are known for their diverse pharmacological activities and have been explored for their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of diazepine derivatives often involves the construction of the seven-membered ring via cyclization reactions. In the case of benzazepine derivatives, a stereoselective synthesis approach was developed starting from [4-hydroxy-3-(methyloxy)phenyl]acetic acid, leading to the formation of 2-carbonitrile-5-phenyl benzazepine diastereomers with a high trans/cis ratio. The stereochemistry of the major product was determined by 1H NMR NOESY analysis, and the diastereomers could be separated and further manipulated to produce a variety of derivatives .
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be complex, with potential for various substituents to influence the overall conformation and properties of the molecule. In related compounds, such as 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, hydrogen bonding was observed to link six molecules to form a hexameric structure. The crystallization and disorder in the seven-membered ring were also noted, indicating the intricate nature of these molecules .
Chemical Reactions Analysis
Diazepine derivatives can undergo a range of chemical reactions, including aldol condensation, which was used to synthesize a series of 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles. The reactivity of these compounds can be influenced by the substituents present, which can affect the molecular configuration and spectral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives are closely related to their molecular structure. The effects of substituents on the spectral properties and conformational states were studied using 2D NMR techniques and DFT calculations. It was found that specific intramolecular steric interactions, particularly in derivatives substituted at the C6 position, played a significant role. Additionally, thermal analyses demonstrated that the thermal stability of diazepinodicarbonitriles is strongly dependent on the nature of the substituents, highlighting the importance of structure-property relationships in these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methodology : The synthesis of similar dicarbonitrile compounds involves modernized methods to save reagents and increase yield. The specific process for synthesizing 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is not detailed, but similar compounds are synthesized using efficient methods (Krutova et al., 2020).
- Chemical Reactivity and Properties : Studies on similar diazepine compounds show specific reactivity patterns. For instance, bromination reactions and the reactivities of positions in the diazepine ring have been investigated, providing insights into the chemical behavior of such compounds (Gorringe et al., 1969); (Barnett et al., 1971).
Applications in Catalysis and Material Science
- Catalytic Applications : Diazepine derivatives have been studied for their potential in catalysis. For example, palladacycles with diazepine structures show significant activity as catalysts in various chemical reactions (Spencer et al., 2009).
- Photophysical Properties : The photophysical properties of diazepine derivatives are of interest in material science. Studies on the effects of substituents on molecular configuration and spectral properties of diazepine compounds have been conducted, which could have implications for their use in optoelectronics and photonics (Tarakanov et al., 2016).
Theoretical and Computational Chemistry Insights
- Structural Analysis : Computational and theoretical studies have been conducted to understand the structural properties of diazepine compounds. These studies often involve X-ray crystallography, NMR spectroscopy, and computational methods to analyze molecular geometry and electronic properties (Wieczorek et al., 2016); (Alonso et al., 2020).
- Quantum Chemical Studies : Quantum chemical approaches have been utilized to investigate the electronic properties, such as HOMO-LUMO energies, and the molecular electrostatic potential of diazepine derivatives. This information is crucial for predicting reactivity and interaction with other molecules, which has implications in drug design and materials science (Sylaja et al., 2016).
Biochemical and Medicinal Chemistry Research
- Enzyme Inhibition Studies : Some diazepine compounds have been evaluated for their potential as enzyme inhibitors. These studies are crucial for understanding how these compounds might interact with biological systems, which has implications in medicinal chemistry and drug discovery (Spencer et al., 2009).
Propriétés
IUPAC Name |
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-7-12(11-5-3-2-4-6-11)18-14(9-16)13(8-15)17-10/h2-6,12,18H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYHLMBCTFREMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(NC(C1)C2=CC=CC=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377024 | |
| Record name | 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
CAS RN |
51802-61-0 | |
| Record name | 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



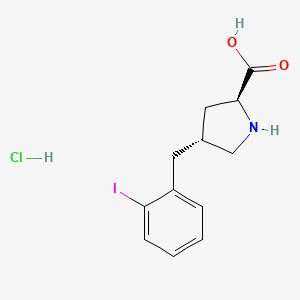
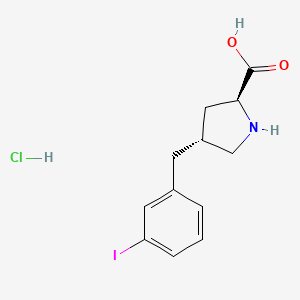
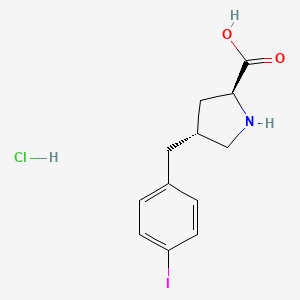
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)

